Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate
Description
Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a pyrazolo-pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and methyl ester functionality. Its molecular formula is C₁₁H₁₀F₃N₃O₃ (molecular weight: 289.22 g/mol; CAS: 937605-40-8) . The compound’s core structure includes a fused pyrazolo[3,4-b]pyridine ring system, which is associated with diverse biological activities, including kinase inhibition .
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O3/c1-6-10-7(12(13,14)15)4-8(19)18(5-9(20)21-3)11(10)17(2)16-6/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJESSEVLRQJVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate (CAS# 1018051-93-8) is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group and an ester functional group, which are known to influence its biological activity. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its reactivity and interactions with biological targets.
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies suggest that compounds with similar structures can inhibit protein kinases that are crucial for tumor growth and survival .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell wall synthesis or inhibit critical metabolic pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines. For example, studies indicated IC50 values in the micromolar range against specific cancer types, suggesting its potential as a lead compound for further development .
Case Studies
- Case Study 1: Anticancer Efficacy
- A study involving human breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Case Study 2: Anti-inflammatory Mechanism
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced edema and inflammatory mediator release in mice, supporting its potential use in inflammatory diseases.
Comparative Analysis with Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate. Research indicates that the trifluoromethyl group enhances the compound's ability to inhibit specific cancer cell lines. For instance:
- Case Study : A study conducted on various cancer cell lines demonstrated a significant reduction in cell viability when treated with derivatives of this compound, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Example : Inhibitors targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical models. This compound has been identified as a potential candidate for further development in this area .
Fluorinated Materials
The incorporation of trifluoromethyl groups into organic compounds like this compound enhances properties such as hydrophobicity and thermal stability.
- Application : These properties make it suitable for use in coatings and polymers that require enhanced durability and resistance to environmental factors .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reactant | Catalyst/Solvent | Product Yield | Source |
|---|---|---|---|
| 5-Aminopyrazole | Acetic acid, 100°C | 72–90% | |
| Trifluoromethyl-β-diketone | Solvent-free, 130°C | 55–74% |
Hydrolytic Reactivity of the Ester Group
The methyl ester moiety is susceptible to hydrolysis under basic or acidic conditions:
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Alkaline hydrolysis (e.g., NaOH/H₂O) converts the ester to a carboxylic acid .
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Acidic hydrolysis (e.g., H₂SO₄/EtOH) may yield the same product but with slower kinetics .
Example Pathway:
Methyl ester → Carboxylic acid
Conditions: 1M NaOH, reflux, 6–12 h .
Electrophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring undergoes electrophilic substitution, particularly at positions activated by the trifluoromethyl group:
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Chlorination : POCl₃ or Cl₂ gas introduces Cl at C-6 or C-4 .
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Nitration : HNO₃/H₂SO₄ targets the para position relative to the trifluoromethyl group .
Selectivity Trends:
| Electrophile | Position Preference | Notes |
|---|---|---|
| Cl₂ | C-4 | Enhanced by CF₃ |
| NO₂⁺ | C-5 | Steric hindrance at C-4 |
Nucleophilic Attack at the Trifluoromethyl Group
The -CF₃ group exhibits limited reactivity but can participate in:
Oxidation and Reduction Pathways
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Oxidation : The pyridine ring resists oxidation, but the methyl group at N-1 may oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .
Cycloaddition and Cross-Coupling Reactions
The compound’s planar structure enables:
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Diels-Alder reactions with dienophiles like maleic anhydride .
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Suzuki coupling at C-6 using aryl boronic acids and Pd catalysts .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) : The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to -CF₂H analogs, which may improve membrane permeability .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely acts as a prodrug, improving bioavailability over carboxylic acid derivatives (e.g., C₁₄H₁₀F₂N₃O₃ in ), which are more polar and less membrane-permeable.
- Phenyl vs. Methyl Substituents : Phenyl groups (e.g., in ) increase steric bulk but reduce solubility compared to methyl substituents.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The methyl ester group in the target compound reduces solubility in aqueous media but enhances stability compared to carboxylic acid derivatives.
- Analogs with electron-withdrawing groups (e.g., -CF₃, -Cl) exhibit higher melting points due to stronger intermolecular interactions .
Preparation Methods
Ring-Closing via Hydrazine Derivatives
The pyrazolo[3,4-b]pyridine core is often constructed through cyclocondensation between β-ketoesters and hydrazines. For instance, methyl difluoroacetoacetate reacts with methylhydrazine in a two-phase system (toluene/water) under weakly basic conditions (NaHCO₃ or K₂CO₃) to form the pyrazole ring. The trifluoromethyl group is introduced via trifluoromethyl-containing precursors, such as 4-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which undergoes acid-catalyzed ring-opening and re-cyclization.
Key Reaction Conditions:
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Solvent: Toluene/water (1:1 v/v)
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Temperature: −10°C to 0°C
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Catalyst: AC-SO₃H (5 mg per 0.25 mmol substrate)
Microwave-Assisted Synthesis
One-Step Regioselective Protocol
Microwave irradiation significantly accelerates the formation of fully substituted pyrazolo[3,4-b]pyridines. A regioselective method involves reacting 5-aminopyrazoles with ethyl acetoacetate under microwave conditions (150°C, 30 minutes), yielding the target compound in 49–70%. The trifluoromethyl group is incorporated via a pre-functionalized aniline derivative, ensuring precise positioning at the 4-position.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 150°C | Maximizes |
| Solvent | Tetrahydrofuran (THF) | Prevents byproducts |
| Reaction Time | 30 minutes | 70% yield |
Catalytic Approaches for Enhanced Efficiency
AC-SO₃H-Catalyzed Cascade Reactions
Sulfonated amorphous carbon (AC-SO₃H) catalyzes the synthesis of pyrazolo[3,4-b]pyridines at room temperature. This method employs 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in ethanol, achieving moderate to good yields (60–80%). The ester group is introduced via methyl acrylate during the ring-opening step.
Mechanistic Insights:
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Ring-Opening: Carbonitrile reacts with aniline, forming a β-enaminone intermediate.
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Cyclization: AC-SO₃H promotes intramolecular attack, forming the pyridine ring.
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Oxidation: Atmospheric oxygen oxidizes the dihydropyridine to the aromatic system.
Functional Group Introduction and Modification
Trifluoromethylation Techniques
The trifluoromethyl group at the 4-position is typically introduced using trifluoromethyl-containing building blocks. For example, 4-(trifluoromethyl)aniline serves as a precursor in palladium-catalyzed coupling reactions. Alternatively, direct trifluoromethylation via Ruppert–Prakash reagent (TMSCF₃) has been explored but requires stringent anhydrous conditions.
Q & A
Advanced Research Question
- Electronic effects : The CF₃ group withdraws electrons via inductive effects, stabilizing intermediates and directing electrophilic substitution to specific pyridine positions .
- Steric effects : The bulky CF₃ group hinders planarization of the pyridine ring, affecting π-stacking interactions in crystallographic studies . Computational modeling (DFT) can quantify these effects by comparing frontier molecular orbitals with non-CF₃ analogs.
What are common byproducts in the synthesis, and how are they mitigated?
Advanced Research Question
- Byproducts : Partial hydrolysis of the methyl ester or incomplete cyclization (e.g., open-chain intermediates) may occur .
- Mitigation :
- Strict anhydrous conditions prevent ester hydrolysis.
- Excess TFA ensures complete cyclization.
- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) identifies incomplete steps .
How does solvent polarity impact reaction pathways and regioselectivity?
Advanced Research Question
- Non-polar solvents (toluene) : Favor cyclization by stabilizing hydrophobic intermediates .
- Polar solvents (methanol) : Enhance solubility of ionic intermediates but risk ester hydrolysis. Mixed solvents (toluene/methanol) balance these effects .
What computational methods are suitable for predicting binding affinity or electronic properties?
Advanced Research Question
- Molecular docking : Screens potential biological targets (e.g., kinases) by modeling interactions with the pyrazolo-pyridine core .
- DFT calculations : Predicts charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to explain reactivity trends .
How does this compound’s stability vary under different storage conditions?
Basic Research Question
- Light sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring .
- Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles to prevent ester hydrolysis .
What are the challenges in resolving its crystal structure?
Advanced Research Question
- Disorder in CF₃ groups : High thermal motion complicates X-ray refinement. Low-temperature (100 K) data collection improves resolution .
- Polymorphism : Screen crystallization solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs .
How can substituent variations (e.g., methyl vs. phenyl) alter biological activity?
Advanced Research Question
- Methyl groups : Enhance metabolic stability but reduce target affinity.
- Phenyl groups : Improve π-π stacking with aromatic residues in enzyme active sites, as seen in related pyrazolo-pyridines .
- Strategies : Synthesize analogs via Suzuki coupling or nucleophilic substitution to explore structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
